molecular formula C18H15NO B6337592 (4-Ethylphenyl)(quinolin-3-yl)methanone CAS No. 1184711-21-4

(4-Ethylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337592
CAS No.: 1184711-21-4
M. Wt: 261.3 g/mol
InChI Key: AVOGKHYDEZFGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C18H15NO It consists of a quinoline ring attached to a methanone group, which is further connected to a 4-ethylphenyl group

Mechanism of Action

Target of Action

3-(4-Ethylbenzoyl)quinoline, also known as 4-(4-Ethylbenzoyl)quinoline, is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

Quinolines exert their bactericidal effect by interfering with a bacterium’s ability to make DNA (replication) . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction with its targets leads to the inhibition of bacterial growth.

Biochemical Pathways

Quinolines in general are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption of DNA synthesis affects various downstream processes essential for bacterial growth and survival.

Pharmacokinetics

Quinolones, a class of drugs that includes quinoline derivatives, are known for their excellent tissue penetration . They are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the action of 3-(4-Ethylbenzoyl)quinoline is the inhibition of bacterial growth. By interfering with DNA synthesis, it prevents bacteria from replicating and producing essential proteins, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with quinoline-3-carboxaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(quinolin-3-yl)methanone: Similar structure but with a methoxy group instead of an ethyl group.

    (4-Phenyl)(quinolin-3-yl)methanone: Lacks the ethyl group on the phenyl ring.

    (4-Ethylphenyl)(quinolin-3-yl)methanol: Reduced form of the methanone compound.

Uniqueness

(4-Ethylphenyl)(quinolin-3-yl)methanone is unique due to the presence of both the quinoline and 4-ethylphenyl groups, which confer specific electronic and steric properties. These properties make it suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .

Properties

IUPAC Name

(4-ethylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-15-5-3-4-6-17(15)19-12-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGKHYDEZFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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